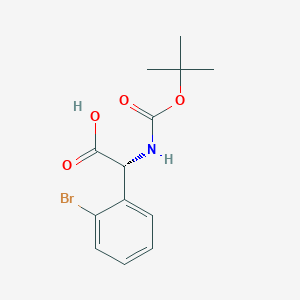
(R)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid is a chiral compound that features a bromophenyl group and a tert-butoxycarbonyl-protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bromophenyl acetic acid derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries to ensure the desired enantiomer is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of ®-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and efficiency. The use of high-throughput screening and process optimization ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Brominated phenolic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl acetic acids.
科学的研究の応用
®-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of ®-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the amino acid moiety can interact with active sites or catalytic residues. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid: Similar structure but with the bromine atom in a different position on the phenyl ring.
®-2-(2-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid: Similar structure with a chlorine atom instead of bromine.
Uniqueness
®-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in pharmacological activity and selectivity.
特性
分子式 |
C13H16BrNO4 |
|---|---|
分子量 |
330.17 g/mol |
IUPAC名 |
(2R)-2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
InChIキー |
XAAGWHKTRALRLO-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1Br)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


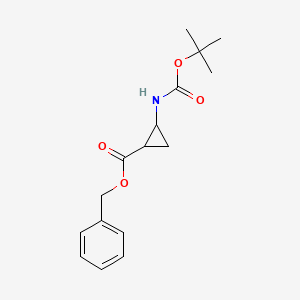

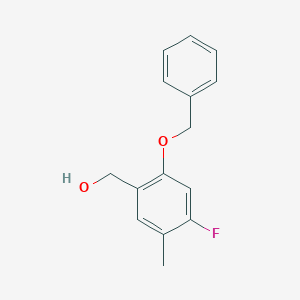
![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)

![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)
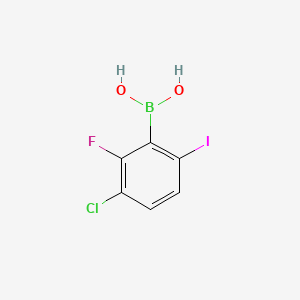
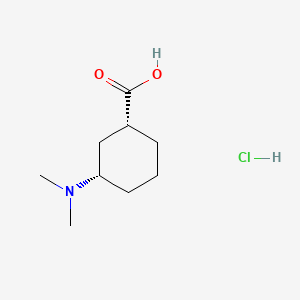
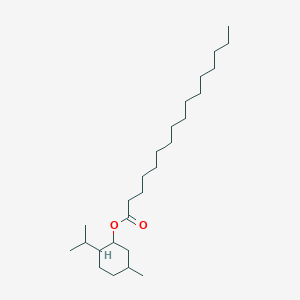
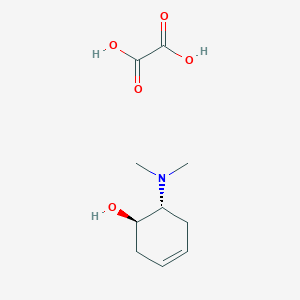
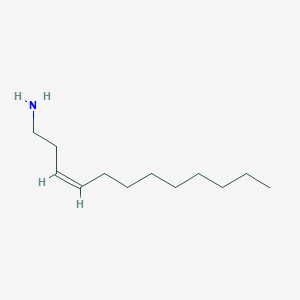
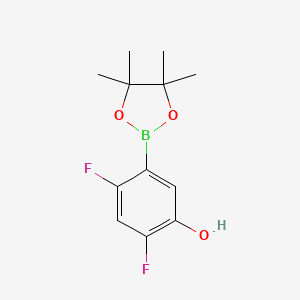
![6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B14025395.png)

